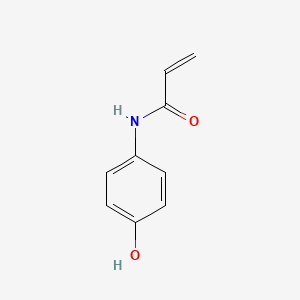

N-(4-Hydroxyphenyl)acrylamide

CAS No.: 34443-04-4

Cat. No.: VC3689045

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34443-04-4 |

|---|---|

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | N-(4-hydroxyphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C9H9NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h2-6,11H,1H2,(H,10,12) |

| Standard InChI Key | POVITWJTUUJBNK-UHFFFAOYSA-N |

| SMILES | C=CC(=O)NC1=CC=C(C=C1)O |

| Canonical SMILES | C=CC(=O)NC1=CC=C(C=C1)O |

Introduction

Chemical Structure and Properties

N-(4-Hydroxyphenyl)acrylamide (CAS: 34443-04-4) is characterized by a phenyl ring substituted with a hydroxyl group at the para position and an acrylamide moiety. This structural arrangement confers specific chemical properties that make it valuable in various applications.

| Property | Value/Description |

|---|---|

| CAS Number | 34443-04-4 |

| Molecular Formula | C9H9NO2 |

| IUPAC Name | N-(4-hydroxyphenyl)prop-2-enamide |

| Structural Features | Phenyl ring with para-hydroxyl group and acrylamide moiety |

| Functional Groups | Hydroxyl, amide, carbon-carbon double bond |

The compound's structure contributes significantly to its reactivity profile. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and is susceptible to various substitution reactions. The acrylamide portion contains a reactive carbon-carbon double bond, which can undergo addition reactions, while the amide group provides sites for hydrogen bonding and other interactions.

| Production Method | Characteristics | Advantages |

|---|---|---|

| Batch Process | Raw materials added in specific quantities; monitored reaction conditions | Better control of product consistency; suitable for smaller scale production |

| Continuous Flow Process | Continuous addition of reagents and removal of products | More efficient production; better control over reaction parameters; improved scalability |

The selection of production method depends on factors including required purity, scale of production, and specific application requirements.

Chemical Reactivity and Reaction Profiles

N-(4-Hydroxyphenyl)acrylamide exhibits diverse reactivity patterns, primarily due to its functional groups. The compound can participate in several types of reactions:

Oxidation Reactions

Oxidation reactions often result in the formation of quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions can target either the hydroxyl group or the aromatic ring system, leading to various oxidized products.

Reduction Reactions

Reduction reactions, typically employing sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), can convert the compound into corresponding amine derivatives. The primary target for reduction is the carbon-carbon double bond in the acrylamide portion.

Substitution Reactions

The hydroxyl group on the phenyl ring readily participates in substitution reactions with various electrophiles and nucleophiles, leading to a diverse array of substituted derivatives. This reactivity makes the compound particularly valuable as a building block in organic synthesis.

Polymerization Reactions

The acrylamide moiety contains a carbon-carbon double bond capable of undergoing polymerization reactions, particularly under radical initiation conditions. This property is exploited in polymer synthesis applications, where the compound serves as a monomer for various polymeric materials.

Applications in Scientific Research and Industry

N-(4-Hydroxyphenyl)acrylamide finds applications across multiple scientific disciplines and industrial sectors:

| Field | Applications | Notable Features |

|---|---|---|

| Chemistry | Building block in organic synthesis; precursor for pharmaceuticals and polymers | Versatile functionalization potential; reactivity of hydroxyl and acrylamide groups |

| Biology | Studies on potential antioxidant and anti-inflammatory properties | Interaction with biological systems; free radical scavenging capabilities |

| Medicine | Development of drug delivery systems; potential therapeutic agent | Polymerizable nature enables formation of drug carriers; biological activity |

| Industry | Production of dyes, pigments, and specialty chemicals | Color-forming capabilities; chemical stability in various environments |

Biological Activity and Toxicological Considerations

Research has investigated the biological activities and potential toxicological concerns associated with N-(4-Hydroxyphenyl)acrylamide and related compounds:

Cytotoxicity Studies

The compound has demonstrated cytotoxic effects across various cell lines. Research indicates that compounds within the acrylamide family can induce oxidative stress leading to cell death. In vitro studies using human cancer cell lines such as HeLa and A431 have shown significant cytotoxic effects at low micromolar concentrations.

Oxidative Stress Induction

Exposure to this compound can activate oxidative stress pathways in various cell lines, leading to increased reactive oxygen species (ROS) production. This response has been measured using reporter gene assays in HEK293T and HepG2 cells, demonstrating the compound's capacity to induce cellular stress responses.

| Cell Line | Observed Effect | Concentration Range | Detection Method |

|---|---|---|---|

| HeLa | Cytotoxicity | Low micromolar | Cell viability assays |

| A431 | Cytotoxicity | Low micromolar | Cell viability assays |

| HEK293T | Oxidative stress | Varied concentrations | Reporter gene assays |

| HepG2 | Oxidative stress | Varied concentrations | Reporter gene assays |

Comparison with Related Compounds

N-(4-Hydroxyphenyl)acrylamide shares structural similarities with several compounds but differs in specific functional groups and properties:

| Compound | Key Structural Feature | Main Difference from N-(4-Hydroxyphenyl)acrylamide | Primary Applications |

|---|---|---|---|

| N-(4-Hydroxyphenyl)methacrylamide | Methacrylamide with para-hydroxyphenyl group | Contains methyl group on double bond | Polymer synthesis; antioxidant in rubber vulcanizates; biomedical applications |

| N-(4-Hydroxyphenyl)glycine | Glycine with para-hydroxyphenyl group | Contains glycine instead of acrylamide | Pharmaceutical intermediates; similar structural features |

| Paracetamol (Acetaminophen) | Acetamide with para-hydroxyphenyl group | Acetyl instead of acryloyl group | Pain reliever; antipyretic medication |

N-(4-Hydroxyphenyl)methacrylamide (CAS: 19243-95-9) is particularly notable as a closely related compound, differing only by the presence of a methyl group on the double bond. This structural difference affects its reactivity, particularly in polymerization reactions.

Recent Advances in Biomedical Applications

Recent research has explored the potential of derivatives and analogues of N-(4-Hydroxyphenyl)acrylamide in biomedical applications, particularly in drug and gene delivery systems .

Drug Delivery Applications

Studies have investigated the incorporation of related compounds, such as N-(4-hydroxyphenyl)-methacrylamide, into carrier systems for pharmaceutical agents. For example, research has shown that chitosan modified with N-(4-hydroxyphenyl)-methacrylamide conjugate (CSNHMA) can be used to develop drug delivery nanoparticles with enhanced properties .

| Property | Performance Characteristics | Advantage in Drug Delivery |

|---|---|---|

| Encapsulation Efficiency | 77.03% for curcumin | High drug loading capacity |

| Release Profile | Faster and sustained release at pH 5.0 | pH-responsive delivery suitable for targeted release |

| Particle Size | <230 nm | Suitable for cellular uptake and tissue penetration |

Gene Delivery Systems

CSNHMA has demonstrated enhanced buffering capacity due to the presence of the N-(4-hydroxyphenyl)-methacrylamide moiety, leading to higher transfection efficiency in cancer cell lines (A549, HeLa, and HepG2) compared to native chitosan and commercial transfection agents like Lipofectamine® .

Synthesis and Polymerization Considerations

The polymerization behavior of N-(4-Hydroxyphenyl)acrylamide and related compounds has been studied for various applications. Similar compounds, such as N-(4-hydroxyphenyl)methacrylamide derivatives, have been polymerized using free radical methods with initiators like 2,2'-azobisisobutyronitrile (AIBN) .

These polymerizations typically occur in solution (e.g., N,N-dimethylformamide) at moderate temperatures (50-70°C). The resulting polymers exhibit specific tacticity properties, which influence their physical and chemical characteristics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume